molecular formula C14H15N3O3 B2709365 Furan-3-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034580-52-2

Furan-3-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2709365
CAS RN: 2034580-52-2
M. Wt: 273.292
InChI Key: RJQUWMWPRQHHCA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Furan-3-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” are not well-documented .

Scientific Research Applications

Methanol Addition to Dihapto-Coordinated Rhenium Complexes of Furan

This study explores the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes from [TpRe(CO)(L)(4,5-eta(2)-furan)] complexes through acid-catalyzed methanol addition. The research demonstrates a nuanced approach to modifying furan rings, a structural component shared with the compound of interest, showcasing potential chemical reactivity and applications in synthesis (L. Friedman & W. Harman, 2001).

Microwave Assisted Synthesis and Biological Evaluation of Novel Pyrazoline Derivatives

This research introduces the synthesis of novel pyrazoline derivatives containing a furan moiety, similar to the structure of interest, highlighting an efficient, environmentally friendly method with potential for producing compounds with significant antiinflammatory and antibacterial activities (P. Ravula et al., 2016).

Synthesis of Polysubstituted Furans

The article discusses a catalyst-free, one-pot synthesis of polysubstituted furans, presenting a method relevant to modifying and creating structures akin to "Furan-3-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone". This research underscores the versatility and potential applications of furan derivatives in chemical synthesis (S. Damavandi et al., 2012).

Highly Diastereoselective Hydrogenation of Furan-2-carboxylic Acid Derivatives

This study highlights the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, offering insights into chemical processes that could be applicable to modifying compounds with furan components for scientific research purposes (M. Sebek et al., 2009).

Enzyme-catalyzed Oxidation of 5-hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid

Focusing on the biobased platform chemical FDCA from 5-hydroxymethylfurfural, this research explores enzyme-catalyzed oxidations involving furan structures. It presents a sustainable chemical transformation pathway, potentially aligning with research applications of furan derivatives (W. Dijkman et al., 2014).

Future Directions

The future directions for research on “Furan-3-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” could involve further exploration of its potential biological activities, as well as detailed studies on its synthesis, structure, and properties. Given the biological activities of related compounds, it may be worthwhile to investigate its potential applications in medicinal chemistry .

properties

IUPAC Name

furan-3-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(11-4-7-19-9-11)17-6-1-2-12(8-17)20-13-3-5-15-10-16-13/h3-5,7,9-10,12H,1-2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUWMWPRQHHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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